molecular formula C9H9N3S2 B8674373 N-[4-(methylthio)thieno[2,3-d]pyrimidin-6-ylmethylidene]methanamine CAS No. 655253-74-0

N-[4-(methylthio)thieno[2,3-d]pyrimidin-6-ylmethylidene]methanamine

Cat. No. B8674373
Key on ui cas rn: 655253-74-0
M. Wt: 223.3 g/mol
InChI Key: WEFUVOIRNRUYLE-UHFFFAOYSA-N
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Patent
US07427616B2

Procedure details

The title compound was prepared by a similar process to that described for Intermediate 14 but using 4-(methylthio)thieno[2,3-d]pyrimidine-6-carbaldehyde (Intermediate 15) in place of thieno[2,3-d]pyrimidine-6-carbaldehyde (intermediate 13) and methylamine (33% in methylated spirits) in place of 3,4-dimethoxybenzylamine. Colourless solid (73 mg, 98%);
Name
Intermediate 14
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
solid
Quantity
73 mg
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
COC1C=C(C=CC=1OC)[CH2:6][N:7]=[CH:8][C:9]1[S:17][C:12]2[N:13]=[CH:14][N:15]=[CH:16][C:11]=2[CH:10]=1.[CH3:23][S:24]C1C2C=C(C=O)SC=2N=CN=1.N1C2SC(C=O)=CC=2C=NC=1.CN>>[CH3:23][S:24][C:16]1[C:11]2[CH:10]=[C:9]([CH:8]=[N:7][CH3:6])[S:17][C:12]=2[N:13]=[CH:14][N:15]=1

Inputs

Step One
Name
Intermediate 14
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(CN=CC2=CC3=C(N=CN=C3)S2)C=CC1OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC=1C2=C(N=CN1)SC(=C2)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC=1C2=C(N=CN1)SC(=C2)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CN=CC2=C1SC(=C2)C=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Step Six
Name
solid
Quantity
73 mg
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CSC=1C2=C(N=CN1)SC(=C2)C=NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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